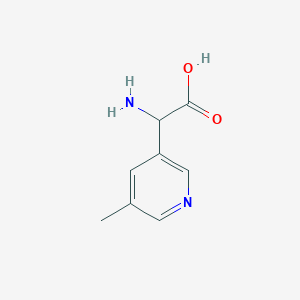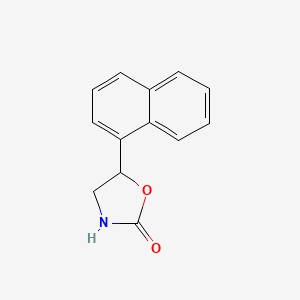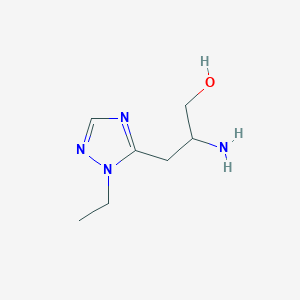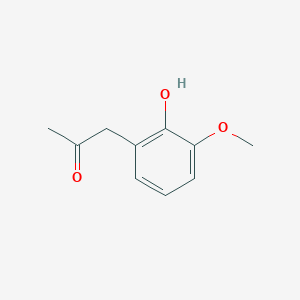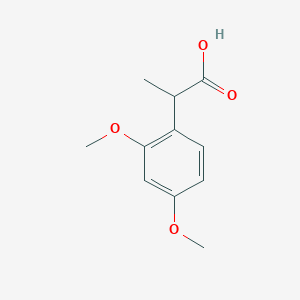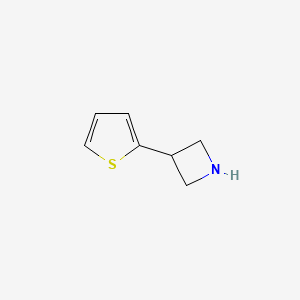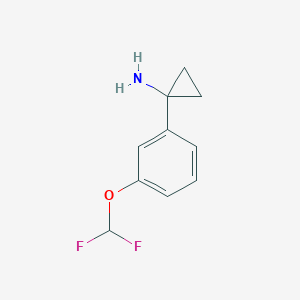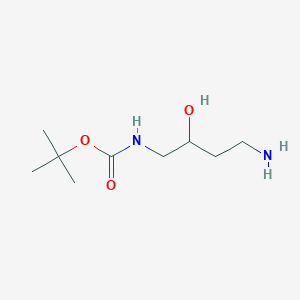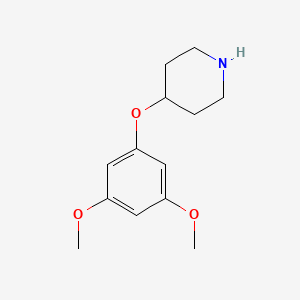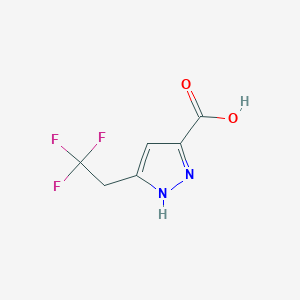
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that belongs to the pyrazole family. The presence of the trifluoroethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the trifluoroethyl group into the pyrazole ring. One common method is the direct trifluoroethylation of pyrazole derivatives using trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation steps required in the synthesis of the trifluoroethyl group.
化学反应分析
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoroethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the performance and stability of products.
作用机制
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The electron-withdrawing properties of the trifluoroethyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional group.
Trifluoroacetic acid: Another fluorinated compound with a trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. The trifluoroethyl group can enhance the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various fields of research and industry.
属性
分子式 |
C6H5F3N2O2 |
|---|---|
分子量 |
194.11 g/mol |
IUPAC 名称 |
5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-3-1-4(5(12)13)11-10-3/h1H,2H2,(H,10,11)(H,12,13) |
InChI 键 |
NIMJUVYBPJPWBL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NN=C1C(=O)O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


